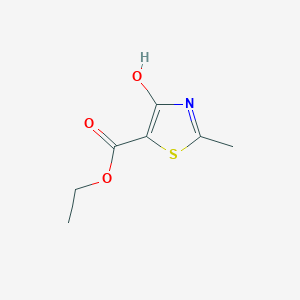

Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate

Description

BenchChem offers high-quality Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSFQGYOGXKLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190107 | |

| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20737-48-8 | |

| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20737-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its structural motif is found in a range of therapeutic agents, highlighting its significance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this target molecule. We will delve into the mechanistic underpinnings of the renowned Hantzsch thiazole synthesis, the primary route for its preparation, and provide field-proven protocols for its successful execution and subsequent analysis. This document is intended to be a practical resource for researchers, offering both theoretical insights and actionable experimental details.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring system is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Thiazole derivatives have demonstrated a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[2][3][4] The title compound, ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, is a key intermediate in the synthesis of more complex pharmaceutical agents, such as the xanthine oxidase inhibitor Febuxostat, which is used in the management of hyperuricemia and gout.[5] Its utility also extends to the development of novel agrochemicals.[6]

The strategic importance of this molecule necessitates robust and well-understood synthetic and analytical methodologies. This guide aims to provide such a framework, empowering researchers to confidently synthesize and characterize this valuable compound.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is the Hantzsch thiazole synthesis.[1][7] This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide.[1][7] In this specific application, the key reactants are ethyl 2-chloroacetoacetate and thioacetamide.

Mechanistic Insights

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of thioacetamide attacking the electrophilic carbon of the α-halo ketone (ethyl 2-chloroacetoacetate).

-

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which then undergoes intramolecular cyclization.

-

Dehydration: The final step involves the elimination of a water molecule to yield the aromatic thiazole ring.

dot

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Key Starting Materials

-

Ethyl 2-chloroacetoacetate: This α-halo ketone is a critical reactant. It can be synthesized by the chlorination of ethyl acetoacetate.[8][9][10] Care must be taken during its handling and use, as it can be sensitive to moisture.[11]

-

Thioacetamide: This serves as the source of the sulfur and nitrogen atoms for the thiazole ring. It is a commercially available reagent.[12]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thioacetamide

-

Ethanol (anhydrous)

-

Triethylamine

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in anhydrous ethanol.

-

Addition of Reactant: To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.

-

Base Addition: After the addition is complete, add triethylamine (1.1 equivalents) to the reaction mixture. Triethylamine acts as a base to facilitate the reaction.

-

Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate as a solid.

-

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. synarchive.com [synarchive.com]

- 8. Ethyl 2-chloroacetoacetate | 609-15-4 | FE36663 [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. US5284974A - Process for the preparation of thioacetamide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

A Note to the Reader: This guide addresses the physicochemical properties of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Initial searches for "Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate" did not yield specific data for a compound with that precise name, suggesting it may be a less common isomer or a potential misnomer. The compound detailed herein is a structurally similar and well-documented thiazole derivative of significant interest in medicinal chemistry.

Introduction

The thiazole ring is a cornerstone in the architecture of many biologically active compounds. Its presence in natural products and synthetic pharmaceuticals underscores its importance as a privileged scaffold. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a notable member of this class, serving as a key intermediate in the synthesis of various therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, offering insights for researchers and professionals in drug discovery and development. The thiazole moiety and its derivatives have been explored for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1]

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability.

| Property | Value/Prediction | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₃NO₃S | Defines the elemental composition and is the basis for molecular weight calculation.[2][3] |

| Molecular Weight | 263.31 g/mol | A key parameter in Lipinski's Rule of Five for assessing oral bioavailability.[2][3] |

| Appearance | Solid | Affects handling, formulation, and dissolution characteristics.[3] |

| Melting Point | Data not publicly available | A sharp melting point is an indicator of purity. It is a critical parameter for quality control. |

| Solubility | Predicted to have low aqueous solubility | solubility is a critical factor for bioavailability and formulation. Poor solubility can hinder drug absorption. |

| pKa | Data not publicly available | The acidic or basic nature of a compound influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. |

Experimental Protocols for Physicochemical Characterization

The following are standardized, field-proven methodologies for determining the key physicochemical properties of a compound like Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single temperature, whereas impurities will typically cause the melting point to depress and broaden.

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

Solubility Assessment

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter for drug formulation and bioavailability.

Experimental Workflow for Solubility Assessment

Caption: Workflow for Solubility Assessment.

Detailed Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent).

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. The pKa is crucial for understanding a drug's behavior in different pH environments of the body, such as the stomach and intestines.

Experimental Workflow for pKa Determination (Potentiometric Titration)

Caption: Workflow for pKa Determination.

Detailed Protocol:

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the curve or, more accurately, from the pH at which half of the compound has been neutralized.

Biological and Medicinal Context

Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They are integral components of many approved drugs and are continuously being investigated for new therapeutic applications. The 2-aminothiazole scaffold, in particular, has been a fertile ground for the discovery of agents with antimicrobial and anticancer properties. Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have shown promising antileukemic activity.[4] The structural features of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, including the thiazole ring, the hydroxyl group, and the ester moiety, make it a versatile building block for the synthesis of novel compounds with potential therapeutic value. For instance, it is a known intermediate in the synthesis of Febuxostat, a xanthine oxidase inhibitor used to treat gout and hyperuricemia.[5]

Conclusion

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a compound with significant potential in pharmaceutical research and development. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide has provided an overview of its key properties and detailed experimental protocols for their determination, offering a valuable resource for scientists in the field. The continued exploration of such thiazole derivatives is expected to yield new and improved treatments for a variety of diseases.

References

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. [Link]

-

MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

-

PubChem. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Building Blocks: Synthesis and Applications of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

National Institutes of Health. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

-

ResearchGate. Bioactive 4‐hydroxythiazole derivatives and our products. [Link]

-

ResearchGate. Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. [Link]

-

ScienceDirect. In vitro and in silico studies of antimicrobial activity. [Link]

-

ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. [Link]

-

ResearchGate. The in silico physicochemical properties of thiazole derivatives. [Link]

Sources

- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 2. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate AldrichCPR 161797-99-5 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and pi-stacking interactions, make it a versatile scaffold for the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Several clinically approved drugs, such as the anticancer agent Dasatinib, feature a thiazole moiety, underscoring its significance in drug discovery.[1]

This technical guide focuses on a specific, yet highly promising, class of thiazole derivatives: those derived from the Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate core. We will delve into the synthesis of this key intermediate and its subsequent elaboration into a diverse array of biologically active molecules. The narrative will explore the causality behind experimental choices in both synthesis and biological evaluation, providing a robust framework for researchers in the field.

Synthesis of the Core Scaffold and Key Derivatives

The synthetic accessibility of the Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate core is a crucial factor in its utility as a platform for drug discovery. A common and efficient route involves the reaction of 4-hydroxybenzene-1-carbothioamide with ethyl 2-chloroacetoacetate.[2] This foundational molecule can then be readily functionalized to create a library of derivatives.

A particularly important intermediate is Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate , which is synthesized from the parent compound via a Duff reaction using hexamethylenetetramine (HMTA) and polyphosphoric acid (PPA).[1][2][3] The aldehyde functionality of this intermediate serves as a versatile handle for the introduction of various pharmacophores through reactions such as Schiff base formation and click chemistry.

Experimental Protocol: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate [1][3]

-

Reaction Setup: To a clean, dry reactor, add polyphosphoric acid (120 kg) and heat to 40-50°C with stirring.

-

Addition of Reactants: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (20 kg, 76.0 mol) and hexamethylenetetramine (HMTA) (11 kg, 76.3 mol).

-

Reaction: Heat the reaction mixture to 93°C and maintain for 3 hours.

-

Work-up: After completion, slowly pour the reaction solution into a dilute aqueous solution of glacial acetic acid for hydrolysis.

-

Extraction: Extract the mixture with ethyl acetate.

-

Purification: Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Crystallization from water affords the desired product.

Visualization of the Synthetic Pathway

Caption: Workflow for evaluating the antimicrobial activity of novel compounds.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the thiazole derivatives in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible microbial growth.

-

MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

Anti-inflammatory and Enzyme Inhibition Potential

While specific studies on the anti-inflammatory and enzyme inhibitory activities of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate derivatives are emerging, the broader class of thiazole compounds has a well-documented history in these areas. Thiazole derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.

The structural features of the Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate scaffold, including the hydroxyl group and the ester functionality, provide opportunities for designing potent and selective enzyme inhibitors. Future research should focus on exploring the potential of these derivatives to modulate the activity of enzymes implicated in inflammatory diseases and cancer.

Conclusion and Future Directions

The Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate core represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and initial studies have demonstrated significant potential in the realms of anticancer and antimicrobial activities.

Future research should aim to:

-

Expand the chemical diversity of derivatives through innovative synthetic strategies.

-

Elucidate the detailed mechanisms of action for the most potent compounds.

-

Investigate the structure-activity relationships (SAR) to guide the design of more effective and selective molecules.

-

Evaluate the in vivo efficacy and safety profiles of lead compounds in relevant animal models.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of new drugs based on this privileged thiazole scaffold, ultimately addressing unmet medical needs.

References

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate

Foreword: Unraveling the Therapeutic Potential of a Versatile Thiazole Scaffold

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive exploration of the mechanistic underpinnings of ethyl 4-hydroxy-2-methylthiazole-5-carboxylate. The thiazole ring is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and demonstrating a vast array of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] This document synthesizes current understanding, experimental evidence, and future perspectives on the primary mechanisms of action of this specific 4-hydroxythiazole derivative, providing a foundation for further research and development. While direct, exhaustive studies on ethyl 4-hydroxy-2-methylthiazole-5-carboxylate are emerging, this guide draws upon robust data from closely related 4-hydroxythiazole analogs to elucidate its most probable biological targets and signaling pathways.

Core Mechanistic Hypothesis: A Dual Inhibitor of Inflammatory Pathways

The primary mechanism of action of ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is hypothesized to be the dual inhibition of key enzymes in inflammatory pathways: 5-lipoxygenase (5-LOX) and xanthine oxidase (XO). This dual-pronged approach positions the compound as a compelling candidate for development in therapeutic areas where both enzymatic pathways contribute to pathology, such as in gout and other inflammatory conditions.

Primary Target: Potent and Selective Inhibition of 5-Lipoxygenase (5-LOX)

The most well-documented and potent activity of the 4-hydroxythiazole scaffold is the inhibition of 5-lipoxygenase.[4] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[5] By inhibiting 5-LOX, ethyl 4-hydroxy-2-methylthiazole-5-carboxylate can effectively suppress the production of pro-inflammatory leukotrienes, thereby mitigating the inflammatory cascade.

Causality of Experimental Design : The focus on 5-LOX as a primary target stems from structure-activity relationship (SAR) studies on a series of 4-hydroxythiazoles. These studies have demonstrated that the 4-hydroxythiazole moiety is a key pharmacophore for potent 5-LOX inhibition, with IC50 values often in the sub-micromolar range. The selectivity of these compounds for 5-LOX over other related enzymes, such as cyclooxygenase (COX) and other lipoxygenases, further underscores the specificity of this interaction.[4]

Caption: Inhibition of the 5-Lipoxygenase Pathway.

Secondary Target: Xanthine Oxidase (XO) Inhibition

Thiazole derivatives have also been identified as effective inhibitors of xanthine oxidase.[6] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[7] Overproduction of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammation associated with gout.[8] While the 4-hydroxythiazole scaffold's potency against XO may be more moderate compared to its 5-LOX inhibition, this activity provides a complementary mechanism for its anti-inflammatory effects, particularly in the context of gout.

Causality of Experimental Design : The investigation into XO inhibition is driven by the structural similarity of some thiazole derivatives to known non-purine XO inhibitors like Febuxostat. Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate itself is a known intermediate in the synthesis of Febuxostat, suggesting that it may share some affinity for the same enzymatic target.[6]

Caption: Inhibition of the Xanthine Oxidase Pathway.

Experimental Validation: Protocols and Methodologies

The validation of the proposed mechanisms of action relies on robust in vitro and cell-based assays. The following protocols are standard methodologies employed in the field to assess 5-LOX and XO inhibition.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol provides a framework for determining the direct inhibitory effect of ethyl 4-hydroxy-2-methylthiazole-5-carboxylate on purified 5-LOX.

Principle: The assay measures the production of hydroperoxides from the enzymatic conversion of a fatty acid substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX. The hydroperoxides are then detected spectrophotometrically or fluorometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ethyl 4-hydroxy-2-methylthiazole-5-carboxylate in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of purified 5-lipoxygenase (e.g., from soybean or recombinant human) in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[9]

-

Prepare a substrate solution of linoleic acid or arachidonic acid in the same buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test compound at various concentrations.

-

Add the 5-LOX enzyme solution and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[9]

-

Initiate the reaction by adding the substrate solution.

-

Monitor the change in absorbance at 234 nm (for linoleic acid) or use a fluorescent probe to measure hydroperoxide formation over time.[9][10]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Caption: Workflow for In Vitro 5-LOX Inhibition Assay.

In Vitro Xanthine Oxidase (XO) Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory activity of ethyl 4-hydroxy-2-methylthiazole-5-carboxylate against xanthine oxidase.

Principle: The assay spectrophotometrically measures the formation of uric acid from the substrate xanthine by XO. Uric acid has a characteristic absorbance at approximately 290-295 nm.[2]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ethyl 4-hydroxy-2-methylthiazole-5-carboxylate in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of xanthine oxidase in phosphate buffer (pH 7.5).[2]

-

Prepare a substrate solution of xanthine in the same buffer.[2]

-

Allopurinol is used as a positive control.[2]

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test compound at various concentrations.

-

Add the phosphate buffer.

-

Add the xanthine oxidase enzyme solution and pre-incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes).[7]

-

Initiate the reaction by adding the xanthine substrate solution.[7]

-

Measure the absorbance at 290 nm at timed intervals to determine the rate of uric acid formation.[2]

-

-

Data Analysis:

-

Calculate the percentage of XO inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Caption: Workflow for In Vitro Xanthine Oxidase Inhibition Assay.

Structure-Activity Relationship (SAR) and Quantitative Data

The following table summarizes the key structural features of 4-hydroxythiazoles that contribute to their 5-LOX inhibitory activity, based on available literature.

| Moiety/Substituent | Position | Influence on 5-LOX Inhibitory Activity |

| 4-Hydroxy Group | 4 | Essential for potent activity . Acts as a key interacting group within the enzyme's active site. |

| Thiazole Ring | Core | Provides the essential scaffold for the pharmacophore. |

| Ester Group | 5 | Influences solubility and pharmacokinetic properties. Modifications can modulate potency. |

| Methyl Group | 2 | Contributes to the overall lipophilicity and may influence binding orientation. |

Future Directions and Unanswered Questions

While the evidence strongly points to 5-LOX and, to a lesser extent, XO inhibition as the primary mechanisms of action for ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Cell-based assays: To confirm the inhibitory activity in a more physiologically relevant context.

-

In vivo studies: To evaluate the efficacy and pharmacokinetic/pharmacodynamic properties in animal models of inflammation and gout.

-

Molecular modeling and crystallography: To visualize the binding interactions with 5-LOX and XO at the atomic level.

-

Off-target screening: To identify any additional biological targets that may contribute to its overall therapeutic effect or potential side effects.

Conclusion

Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is a promising small molecule with a well-supported, dual mechanism of action centered on the inhibition of 5-lipoxygenase and xanthine oxidase. This in-depth guide provides a solid foundation for researchers and drug developers to build upon, with clear experimental pathways for further validation and optimization. The versatile thiazole scaffold continues to be a rich source of therapeutic innovation, and this particular derivative holds significant potential for the development of novel anti-inflammatory agents.

References

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

-

Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. (2022). Pharmacia. [Link]

-

A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). Current Drug Discovery Technologies. [Link]

-

In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. (2023). Revista Bionatura. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). Nature Communications. [Link]

-

A review on thiazole based compounds and it's pharmacological activities. (2024). ResearchGate. [Link]

-

Synthesis, antioxidant, and xanthine oxidase inhibitory activities of 5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione derivatives. (2014). Archiv der Pharmazie. [Link]

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. [Link]

-

Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark. [Link]

-

Lipoxygenase Activity Assay Kit (Fluorometric). (n.d.). Creative BioMart. [Link]

-

4-hydroxythiazole inhibitors of 5-lipoxygenase. (1991). Journal of Medicinal Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. 4-hydroxythiazole inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 7. revistabionatura.com [revistabionatura.com]

- 8. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

Thiazole Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique structural features and diverse chemical reactivity have established it as a "privileged scaffold," leading to the development of a wide array of therapeutic agents. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of thiazole derivatives. We will explore their roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others, offering insights for researchers, scientists, and drug development professionals. This guide will also delve into key synthetic methodologies, present quantitative data in a structured format, and visualize complex pathways to facilitate a deeper understanding of this critical class of compounds.

Introduction: The Thiazole Scaffold

The thiazole ring, with the molecular formula C₃H₃NS, is an aromatic heterocycle that serves as a fundamental building block in both natural and synthetic bioactive compounds.[1][2] Its presence in essential molecules like vitamin B1 (thiamine) and the penicillin antibiotic core underscores its biological significance.[3][4] The unique physicochemical properties of the thiazole nucleus, including its ability to act as a hydrogen bond acceptor and its π-electron system, allow for diverse interactions with biological targets.[5] These properties make thiazole derivatives a fertile ground for the discovery of new drugs with a wide range of pharmacological activities.[1][2][6][7][8]

dot graph Thiazole_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

Thiazole [label=""];

N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; S3 [label="S", pos="0.87,-0.5!", fontcolor="#FBBC05"]; C4 [label="C", pos="0.5,0.5!", fontcolor="#202124"]; C5 [label="C", pos="-0.5,0.5!", fontcolor="#202124"];

N1 -- C2 [len=1.5]; C2 -- S3 [len=1.5]; S3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5];

label="Basic Structure of the Thiazole Ring"; labelloc="b"; fontsize=12; } endom

Figure 1: Basic structure of the thiazole ring, highlighting the nitrogen and sulfur heteroatoms.

Synthetic Strategies: The Hantzsch Thiazole Synthesis

A cornerstone of thiazole chemistry is the Hantzsch synthesis, a versatile and widely used method for constructing the thiazole ring.[9] This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide. The versatility of this method allows for the introduction of various substituents onto the thiazole core, enabling the generation of diverse chemical libraries for drug screening.

Experimental Protocol: A Representative Hantzsch Synthesis

This protocol describes a general procedure for the synthesis of a 2,4-disubstituted thiazole derivative.

Materials:

-

α-bromoacetophenone (1 equivalent)

-

Thiobenzamide (1 equivalent)

-

Ethanol (solvent)

-

Sodium bicarbonate (base, optional)

Procedure:

-

Dissolve thiobenzamide in ethanol in a round-bottom flask.

-

Add α-bromoacetophenone to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

This protocol is a generalized representation. Specific reaction conditions may vary based on the substrates used.

Figure 2: Generalized workflow for the Hantzsch synthesis of thiazole derivatives.

Therapeutic Applications of Thiazole Derivatives

The structural versatility of the thiazole ring has led to its incorporation into a multitude of drugs with a wide spectrum of therapeutic applications.[2][10]

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[11] Their mechanisms of action are diverse, targeting various pathways involved in cancer cell proliferation and survival.[11][12]

-

Dasatinib: An FDA-approved kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] It functions by inhibiting multiple tyrosine kinases, including BCR-ABL and Src family kinases.[11]

-

Tiazofurin: A synthetic nucleoside analog that acts as an antimetabolite, demonstrating activity against various cancer cell lines.[2][3]

-

Ixabepilone: An epothilone B analog that stabilizes microtubules, leading to cell cycle arrest and apoptosis.

Recent research has focused on developing novel thiazole derivatives that target specific cancer-related enzymes and signaling pathways.[13][14] For instance, some derivatives have shown potent inhibitory activity against human lactate dehydrogenase A (hLDHA), an enzyme crucial for cancer cell metabolism.[14]

| Compound Class | Target/Mechanism | Example Cancer Cell Lines | Reference |

| Kinase Inhibitors | BCR-ABL, Src | K562 (CML), HeLa | [2][15] |

| Microtubule Stabilizers | Tubulin | MCF-7 (Breast), HepG2 (Liver) | [16] |

| hLDHA Inhibitors | Lactate Dehydrogenase | HeLa, SiHa (Cervical) | [14] |

| Apoptosis Inducers | Various | SaOS-2 (Osteosarcoma) | [12] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents.[9][17] Thiazole derivatives have a long history of use as antimicrobial agents and continue to be a promising scaffold for the development of new drugs.[9][17][18][19]

-

Sulfathiazole: A short-acting sulfa drug with broad-spectrum antibacterial activity.[2][17]

-

Penicillins: A class of β-lactam antibiotics that feature a fused thiazolidine ring and are widely used to treat bacterial infections.[2][3]

-

Ritonavir: An antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[2][3][17]

The antimicrobial activity of thiazole derivatives often stems from their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[9] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiazole ring significantly influence their antimicrobial potency and spectrum.[18][20][21] For example, the presence of electron-withdrawing groups can enhance antibacterial activity.[18]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[22] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[22][23][24]

-

Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits COX-2.[15]

-

Fanetizole: Another thiazole-containing anti-inflammatory agent.[8]

Research has shown that certain thiazole derivatives can significantly block the production of prostaglandins, key mediators of inflammation, by inhibiting COX-2.[25] Some derivatives have also been investigated as inhibitors of inducible nitric oxide synthase (iNOS), another important target in inflammatory processes.[23]

Figure 3: Simplified diagram showing the inhibition of COX/LOX enzymes by thiazole derivatives to reduce inflammation.

Other Therapeutic Areas

The pharmacological potential of thiazole derivatives extends beyond the areas mentioned above. They have also been investigated for their utility in treating a variety of other conditions:

-

Antiviral: Some thiazole derivatives have shown activity against a range of viruses, including HIV, influenza, and hepatitis C virus (HCV).[2][17]

-

Antidiabetic: Thiazolidinediones are a class of antidiabetic drugs that act as insulin sensitizers.

-

Antioxidant: Certain thiazole compounds have demonstrated significant free radical scavenging activity.[1][18]

-

Neurological Disorders: Thiazole derivatives have been explored as cholinesterase inhibitors for potential use in Alzheimer's disease.[26]

Challenges and Future Perspectives

Despite the remarkable success of thiazole derivatives in medicinal chemistry, challenges remain. The emergence of drug resistance, particularly in the fields of oncology and infectious diseases, necessitates the continuous development of novel agents with improved efficacy and different mechanisms of action.

Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational tools and a deeper understanding of target biology to design more potent and selective thiazole-based inhibitors.

-

Hybrid Molecules: Combining the thiazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[21]

-

Targeting Novel Pathways: Exploring the potential of thiazole derivatives to modulate new and emerging therapeutic targets.

-

Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for the production of thiazole compounds.

Conclusion

The thiazole scaffold remains a highly privileged and versatile core in modern medicinal chemistry. Its derivatives have yielded a rich harvest of clinically important drugs across a wide range of therapeutic areas, from cancer and infectious diseases to inflammation. The ongoing exploration of the vast chemical space accessible through thiazole chemistry, coupled with advances in drug design and biological understanding, ensures that this remarkable heterocycle will continue to be a source of innovative medicines for the foreseeable future.

References

- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (URL: )

- A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research. (URL: )

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. (URL: )

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: )

- A review on progress of thiazole derivatives as potential anti-inflamm

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. (URL: [Link])

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

-

Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Taylor & Francis Online. (URL: [Link])

-

Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. PubMed. (URL: [Link])

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (URL: )

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. (URL: [Link])

-

Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. PubMed. (URL: [Link])

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. (URL: [Link])

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. (URL: [Link])

-

Thiazole in the targeted anticancer drug discovery. Semantic Scholar. (URL: [Link])

-

Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Semantic Scholar. (URL: [Link])

-

Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Semantic Scholar. (URL: [Link])

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: )

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. (URL: [Link])

- An Overview of Thiazole Derivatives and its Biological Activities. (URL: )

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (URL: [Link])

- A Review on Synthesis and Biological Activity of Thiazole and its Deriv

-

Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate. (URL: [Link])

-

Selected structures of 1,3-thiazole-based FDA-approved drugs. ResearchGate. (URL: [Link])

-

Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. ResearchGate. (URL: [Link])

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (URL: [Link])

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. (URL: [Link])

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. (URL: [Link])

-

A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores. ResearchGate. (URL: [Link])

-

FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their common pharmacophoric features. ResearchGate. (URL: [Link])

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiazole in the targeted anticancer drug discovery. | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. archives.ijper.org [archives.ijper.org]

- 16. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 17. jchemrev.com [jchemrev.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]

- 26. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

A Technical Guide to Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. While often searched for under related names, its precise structure is key to its utility. We will delineate its correct chemical identity, explore its synthesis via the Hantzsch condensation, detail its physicochemical properties, and illuminate its critical role as a key starting material in the synthesis of the xanthine oxidase inhibitor, Febuxostat. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile intermediate.

Chemical Identity and Structure

Clarity in chemical nomenclature is paramount for reproducible science. The topic of interest, commonly referred to as Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, is most accurately and formally identified by the IUPAC name ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate .[1] The key distinction is the presence of a 4-hydroxyphenyl substituent at the 2-position of the thiazole ring, rather than a hydroxyl group directly on the ring.

Chemical Structure:

-

IUPAC Name: ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate[1]

-

Molecular Formula: C₁₃H₁₃NO₃S[1]

-

Molecular Weight: 263.31 g/mol [1]

-

SMILES: CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C[1]

The structure features a central 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. This core is functionalized with a methyl group at position 4, an ethyl carboxylate group at position 5, and the critical 2-(4-hydroxyphenyl) moiety, which serves as a crucial handle for further synthetic transformations.

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic intermediate is essential for its handling, reaction optimization, and purification.

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | [3] |

| Purity | ≥ 98% (by HPLC) | [3] |

| Storage | Sealed in dry, room temperature | [2] |

| Molecular Weight | 263.31 g/mol | [1] |

| Molecular Formula | C₁₃H₁₃NO₃S | [1] |

Synthesis and Mechanistic Considerations

The construction of the thiazole ring is most effectively achieved through the Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable and scalable route to 2,4,5-trisubstituted thiazoles.

The Hantzsch Synthesis Pathway

The core principle of the Hantzsch synthesis involves the cyclization of an α-halocarbonyl compound with a thioamide. For the title compound, this translates to the reaction between 4-hydroxythiobenzamide and ethyl 2-chloroacetoacetate .

Causality of Experimental Design:

-

4-hydroxythiobenzamide: This reagent provides the sulfur atom and the 2-(4-hydroxyphenyl) substituent. It is typically generated in situ or prepared beforehand from 4-hydroxybenzonitrile and a sulfurizing agent like thioacetamide.

-

Ethyl 2-chloroacetoacetate: This α-haloketone is the electrophilic partner. It provides the C4-methyl, C5-ethylcarboxylate, and the remaining carbon atoms of the thiazole backbone. The chlorine atom serves as a leaving group, facilitating the initial S-alkylation by the thioamide.

-

Solvent and Base: The reaction is often carried out in a polar solvent like isopropanol or ethanol. A base may be used to deprotonate the thioamide, increasing its nucleophilicity, though the reaction can also proceed under neutral or acidic conditions where the thioamide is sufficiently nucleophilic.

Generalized Experimental Protocol

The following protocol is a representative synthesis adapted from methodologies described in patent literature for analogous compounds.[4]

-

Reagent Preparation: To a suitable reaction vessel, charge Isopropanol (solvent) and 4-hydroxythiobenzamide.

-

Addition of Electrophile: Add ethyl 2-chloroacetoacetate to the mixture.

-

Reaction: Heat the reaction mass to reflux (approximately 80-85°C) and maintain for several hours (typically 4-6 hours), monitoring progress by TLC or HPLC.

-

Workup: Cool the reaction mass to room temperature. The product often precipitates from the solution.

-

Isolation and Purification: Filter the resulting solid, wash with cold solvent to remove residual starting materials, and dry under vacuum to yield the target compound, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Synthesis Workflow Diagram

Caption: Hantzsch synthesis of the title compound.

Applications in Drug Development: The Febuxostat Pathway

The primary significance of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate lies in its role as a key intermediate for the synthesis of Febuxostat.[5] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[5]

The journey from the starting intermediate to the final active pharmaceutical ingredient (API) involves several well-defined synthetic steps that modify the 4-hydroxyphenyl ring.

Key Synthetic Transformations:

-

Formylation: The phenolic hydroxyl group activates the ortho position for electrophilic substitution. A Duff reaction or similar formylation method using hexamethylenetetramine (HMTA) in polyphosphoric acid introduces a formyl (-CHO) group at the 3-position of the phenyl ring.[4][6][7] This yields the crucial intermediate, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate .[7]

-

Alkylation: The hydroxyl group is then alkylated, for instance, using isobutyl bromide, to introduce the isobutoxy side chain characteristic of Febuxostat.

-

Nitrile Formation: The formyl group is converted into a nitrile (-CN) group.

-

Saponification: Finally, the ethyl ester at the 5-position of the thiazole ring is hydrolyzed to the corresponding carboxylic acid to yield Febuxostat.

Febuxostat Synthesis Pathway Diagram

Caption: Key intermediate in the Febuxostat synthesis pathway.

Other Applications

Beyond its role in Febuxostat synthesis, this thiazole derivative is a versatile building block. Its structure lends itself to exploration in:

-

Antioxidant Research: The phenolic hydroxyl group suggests potential for studying antioxidant properties.[3]

-

Novel Bioactive Molecules: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous agents with antimicrobial, anti-inflammatory, and anticancer activities.[8][9][10] This compound serves as a valuable starting point for generating libraries of novel derivatives for screening.

-

Materials Science: It has also been noted for its utility in the synthesis of materials for organic light-emitting diodes (OLEDs).

Conclusion

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a compound of significant industrial and pharmaceutical importance. Its robust synthesis via the Hantzsch reaction and its critical position in the manufacturing pathway of Febuxostat underscore its value to drug development professionals. A precise understanding of its structure, properties, and reactivity is essential for leveraging its full potential in the synthesis of this and other future bioactive agents.

References

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. National Center for Biotechnology Information. [Link]

-

Chem-Impex. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride.[Link]

-

PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. National Center for Biotechnology Information. [Link]

-

Chembase. 132786-97-1;5334-33-8 4-thioxo-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Building Blocks: Synthesis and Applications of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

ChemSynthesis. ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate.[Link]

-

ChemWhat. اکسی تیوپورینول CAS#: 5334-33-8.[Link]

-

precisionFDA. ETHYL 2-(4-HYDROXYPHENYL)-4-METHYL-5-THIAZOLECARBOXYLATE.[Link]

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

PubMed. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. National Library of Medicine. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[Link]

-

ResearchGate. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents | Request PDF.[Link]

Sources

- 1. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 161797-99-5|Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 5. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 6. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | C14H13NO4S | CID 135404723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Thiazole Scaffold: From Chemical Curiosity to Cornerstone of Modern Pharmacology

An In-depth Technical Guide

Introduction: The Unassuming Heterocycle that Revolutionized Medicine

The story of thiazole in pharmacology is a testament to the power of synthetic chemistry in unlocking novel biological activities. At its core, thiazole is a deceptively simple five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. First synthesized in 1887, its profound impact on medicine was not realized for another five decades. This guide provides a technical journey through the discovery and history of thiazole-containing compounds, tracing their evolution from the first "wonder drugs" to highly targeted therapeutics. We will explore the key scientific milestones, the rationale behind medicinal chemistry strategies, and the experimental workflows that propelled this versatile scaffold to the forefront of drug development. For researchers and drug development professionals, understanding this history provides a crucial context for contemporary and future innovation.

Part 1: The Dawn of an Era - Sulfathiazole and the Antibacterial Revolution

The entry of thiazole into the pharmacological lexicon began with the urgent need for effective antibacterial agents in the pre-antibiotic era. The discovery of sulfonamides in the 1930s was a monumental breakthrough, but the first-generation compounds suffered from issues of potency and toxicity.

The Rationale for Heterocyclic Integration

The prevailing theory, championed by researchers like Paul Ehrlich, was that modifying the structure of a known active compound could lead to superior therapeutic properties. Medicinal chemists hypothesized that incorporating heterocyclic rings into the sulfanilamide core could enhance its antibacterial activity and improve its pharmacokinetic profile. The thiazole moiety was particularly attractive due to its electronic properties and potential to mimic metabolites essential for bacterial growth.

The Breakthrough of Sulfathiazole

In 1939, the synthesis of sulfathiazole, a sulfanilamide derivative containing a thiazole ring, marked a pivotal moment. This new compound exhibited significantly greater potency against a wide range of bacterial pathogens compared to its predecessors. It quickly became a "blockbuster" drug, instrumental in treating bacterial pneumonia, meningitis, and other severe infections during World War II. The success of sulfathiazole validated the strategy of using the thiazole ring as a pharmacologically important scaffold and catalyzed a wave of research into other thiazole-containing compounds.

Part 2: The Thiazole Nucleus as a Privileged Scaffold

The initial success in the antibacterial field unveiled the broader potential of the thiazole ring. It became recognized as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious functional group modification.

Vitamin B1 (Thiamine): Nature's Own Thiazole

Concurrent with the development of sulfa drugs, the structure of Vitamin B1 (Thiamine) was elucidated, revealing a thiazole ring as a key component of its structure. Thiamine pyrophosphate (TPP) is an essential coenzyme for the metabolism of carbohydrates. This discovery underscored the fundamental role of the thiazole moiety in biological systems and provided a natural precedent for its interaction with enzymes.

Diversification into New Therapeutic Areas

Following these early discoveries, medicinal chemists began to explore the utility of the thiazole scaffold in a multitude of disease contexts. This led to the development of a diverse array of drugs with varied mechanisms of action:

-

Antiviral Agents: The development of Ritonavir, a protease inhibitor used to treat HIV, was a landmark achievement. Its complex structure features two thiazole rings, which are crucial for its binding to the HIV protease enzyme and inhibiting viral replication.

-

Anticancer Therapeutics: Dasatinib, a potent tyrosine kinase inhibitor, utilizes a thiazole framework to target the BCR-ABL kinase in chronic myeloid leukemia (CML) and Src family kinases. This demonstrated the applicability of thiazoles in targeted cancer therapy.

-

Anti-inflammatory Drugs: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), incorporates a thiazole ring in its structure, contributing to its selective inhibition of COX-2.

Quantitative Comparison of Thiazole-Based Drugs

The versatility of the thiazole scaffold is evident in the range of biological targets it can be engineered to inhibit. The following table summarizes key quantitative data for representative thiazole-containing drugs across different therapeutic areas.

| Drug Name | Therapeutic Class | Molecular Target(s) | Potency Metric (IC50 / Kᵢ) |

| Sulfathiazole | Antibacterial | Dihydropteroate synthase | ~1.5 µM (Kᵢ) |

| Ritonavir | Antiviral (HIV) | HIV-1 Protease | ~0.02 nM (Kᵢ) |

| Dasatinib | Anticancer (CML) | BCR-ABL, Src | <1 nM (IC50) |

| Meloxicam | Anti-inflammatory (NSAID) | COX-2 | ~0.09 µM (IC50) |

Part 3: Experimental Workflows and Methodologies

The discovery and optimization of thiazole-based drugs rely on robust synthetic and analytical methodologies. This section details a representative synthetic protocol and a key biological assay workflow.

Synthesis: The Hantzsch Thiazole Synthesis

A classic and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This protocol outlines a general procedure.

Protocol: Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of a suitable thioamide in ethanol.

-

Addition of Reagent: To this solution, add 1.1 equivalents of an α-haloketone.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. If a precipitate forms (the hydrohalide salt of the thiazole), collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Neutralization & Extraction: Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude thiazole derivative via flash column chromatography on silica gel.

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: A stepwise workflow for the Hantzsch thiazole synthesis.

Biological Evaluation: Tyrosine Kinase Inhibition Assay

To assess the efficacy of a compound like Dasatinib, a tyrosine kinase inhibition assay is critical. This workflow outlines the key steps.

Protocol: In Vitro BCR-ABL Kinase Inhibition Assay

-

Compound Preparation: Prepare a serial dilution of the test thiazole compound (e.g., Dasatinib) in DMSO to create a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add the recombinant BCR-ABL kinase enzyme and a specific peptide substrate in a kinase reaction buffer.

-

Initiation: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

ATP Addition: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and add a detection reagent (e.g., a phosphotyrosine-specific antibody linked to a reporter enzyme).

-

Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal intensity is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: Dasatinib Inhibition of BCR-ABL

Caption: Mechanism of action of Dasatinib in CML cells.

Conclusion and Future Directions

The history of thiazole in pharmacology is a compelling narrative of how a simple chemical scaffold can be iteratively adapted to address complex medical challenges. From the broad-spectrum activity of sulfathiazole to the precision targeting of Dasatinib, the thiazole ring has proven to be an exceptionally versatile and valuable component of the medicinal chemist's toolkit. Current research continues to explore novel thiazole derivatives for a wide range of applications, including neurodegenerative diseases, metabolic disorders, and new classes of antimicrobial agents to combat resistance. The enduring legacy and continued evolution of thiazole-based drugs ensure that this unassuming heterocycle will remain a cornerstone of pharmacology for the foreseeable future.

References

- The history of sulfa drugs. [Source: National WWII Museum, URL: https://www.nationalww2museum.org/war/articles/history-sulfa-drugs]

- Sulfonamide (drug). [Source: Britannica, URL: https://www.britannica.com/science/sulfonamide]

- Ritonavir. [Source: PubChem, National Center for Biotechnology Information, URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ritonavir]

- Dasatinib. [Source: PubChem, National Center for Biotechnology Information, URL: https://pubchem.ncbi.nlm.nih.

Spectroscopic Data of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate: A Technical Guide

Introduction

Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a core structural motif in numerous pharmacologically active molecules, valued for its diverse biological activities. This guide provides a comprehensive overview of the predicted and theoretical spectroscopic data for Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, offering researchers and drug development professionals a foundational understanding of its structural characterization. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust analytical framework.

The structural elucidation of novel compounds is paramount in chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, explaining the rationale behind the expected spectral features.

Molecular Structure and Key Features

The structure of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate comprises a central thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The ring is substituted with a methyl group at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The presence of these functional groups gives rise to a unique electronic environment and, consequently, distinct spectroscopic signatures.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)